5-Fluoroquinoline

Description

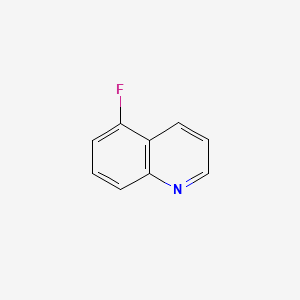

Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFXCDGQRHJFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192592 |

Source

|

| Record name | 5-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-69-4 |

Source

|

| Record name | 5-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoroquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinoline is a fluorinated heterocyclic compound that serves as a crucial building block in the development of various pharmaceutical agents. The incorporation of a fluorine atom into the quinoline scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification is a key interest in medicinal chemistry for the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and details its analytical characterization.

Synthesis of this compound

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile pathways. For the synthesis of this compound, the logical starting material is 3-fluoroaniline, which directs the cyclization to the desired regioisomer. The most common and effective methods include the Skraup, Doebner-von Miller, and Friedländer syntheses.

Logical Workflow for Quinoline Synthesis

The general approach for these classical quinoline syntheses involves the reaction of an aniline derivative with a three-carbon component that forms the pyridine ring fused to the benzene ring of the aniline.

Caption: General workflow for classical quinoline synthesis.

Experimental Protocols

Protocol 1: Skraup Synthesis (Hypothetical for this compound)

The Skraup reaction is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] The reaction can be vigorous, and the use of a moderator is often recommended.[4]

Materials:

-

3-Fluoroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Acid as an alternative oxidizing agent)[4]

-

Ferrous sulfate (moderator, optional)[1]

Procedure:

-

In a fume hood, to a mixture of 3-fluoroaniline, glycerol, and the oxidizing agent (e.g., nitrobenzene), slowly and cautiously add concentrated sulfuric acid with cooling and stirring.

-

Gently heat the mixture to initiate the exothermic reaction. If the reaction becomes too vigorous, remove the heat source.

-

After the initial exotherm subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.[4]

-

Carefully pour the cooled reaction mixture into a large volume of ice water.

-

Neutralize the acidic solution with a suitable base, such as sodium hydroxide, until the crude product precipitates.

-

Isolate the crude this compound via filtration or steam distillation.[4]

-

Purify the product by recrystallization from an appropriate solvent or by column chromatography.

Protocol 2: Doebner-von Miller Synthesis (Hypothetical for this compound)

This method is a more versatile alternative to the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2][5][6]

Materials:

-

3-Fluoroaniline

-

α,β-Unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone)

-

Acid catalyst (e.g., hydrochloric acid or a Lewis acid)[5]

Procedure:

-

Dissolve 3-fluoroaniline in an acidic medium (e.g., aqueous hydrochloric acid).

-

Add the α,β-unsaturated carbonyl compound to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, neutralize the reaction mixture with a base to precipitate the crude product.[4]

-

Isolate and purify the this compound as described in the Skraup synthesis protocol.

Protocol 3: Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can be catalyzed by either acid or base.[7][8][9][10]

Materials:

-

2-Amino-6-fluorobenzaldehyde

-

A ketone or aldehyde with an α-methylene group (e.g., acetaldehyde or acetone)

-

Acid or base catalyst (e.g., sodium hydroxide or sulfuric acid)[7]

Procedure:

-

Combine 2-amino-6-fluorobenzaldehyde and the carbonyl compound in a suitable solvent.

-

Add the acid or base catalyst to the mixture.

-

Heat the reaction mixture under reflux.

-

Upon completion, cool the mixture and isolate the crude product.

-

Purify the this compound by recrystallization or column chromatography.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected quantitative data from various analytical techniques.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol |

| Appearance | Light yellow to brown liquid |

| Melting Point | 147 °C |

| Boiling Point | 238 °C |

| Density | 1.216 g/cm³ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 8.8 - 9.0 | dd | J ≈ 4.5, 1.5 |

| H-3 | 7.3 - 7.5 | dd | J ≈ 8.5, 4.5 |

| H-4 | 8.0 - 8.2 | d | J ≈ 8.5 |

| H-6 | 7.2 - 7.4 | m | |

| H-7 | 7.6 - 7.8 | m | |

| H-8 | 7.9 - 8.1 | d | J ≈ 8.0 |

¹³C NMR Data (Predicted)

| Carbon Position | Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 158 - 162 (d, JC-F) |

| C-6 | 115 - 117 (d, JC-F) |

| C-7 | 129 - 131 |

| C-8 | 125 - 127 |

| C-8a | 147 - 149 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.[18][19][20][21]

| Ion | m/z (Expected) | Description |

| [M]+• | 147 | Molecular Ion |

| [M-HCN]+• | 120 | Loss of hydrogen cyanide |

| [M-C₂H₂]+• | 121 | Loss of acetylene |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[22][23][24][25][26]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretching | Aromatic |

| 1600 - 1620 | C=C and C=N stretching | Aromatic/Quinoline |

| 1480 - 1520 | C=C stretching | Aromatic |

| 1200 - 1250 | C-F stretching | Aryl-Fluoride |

| 750 - 850 | C-H out-of-plane bending | Aromatic |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) are characteristic of the chromophoric system.[27][28][29][30][31]

| Solvent | λmax (nm) |

| Methanol or Ethanol | ~230, ~280, ~315 |

Conclusion

The synthesis of this compound can be achieved through established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions, with 3-fluoroaniline being a key precursor. The successful synthesis must be followed by rigorous characterization using a suite of analytical techniques, including NMR, MS, IR, and UV-Vis spectroscopy, to confirm the structure and purity of the final product. This guide provides the foundational protocols and expected analytical data to aid researchers in the synthesis and characterization of this important fluorinated quinoline derivative.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ptfarm.pl [ptfarm.pl]

- 15. researchgate.net [researchgate.net]

- 16. compoundchem.com [compoundchem.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. waters.com [waters.com]

- 19. researchgate.net [researchgate.net]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. uanlch.vscht.cz [uanlch.vscht.cz]

- 27. researchgate.net [researchgate.net]

- 28. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. quora.com [quora.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-fluoroquinoline, a heterocyclic aromatic organic compound of interest in medicinal chemistry and materials science. The following sections detail its key properties, present experimental methodologies for their determination, and offer a visual representation of a standard experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, a derivative of quinoline, the introduction of a fluorine atom at the 5-position significantly impacts its electronic distribution and, consequently, its physical and chemical characteristics.

Quantitative Physicochemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some values are experimentally determined, others are predicted through computational models.

| Property | Value | Method |

| Melting Point | 147 °C | Not Specified[1] |

| Boiling Point | 238 °C | Not Specified[1] |

| Density | 1.216 g/cm³ | Not Specified[1] |

| pKa | 3.98 ± 0.12 | Predicted[1] |

| logP (XLogP3) | 2.7 | Computed |

Experimental Protocols

Accurate determination of physicochemical properties relies on robust and reproducible experimental protocols. The following sections outline standard methodologies for measuring key parameters relevant to this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which contains a basic nitrogen atom, the pKa of its conjugate acid is determined.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system if solubility is limited, to a known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the this compound solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a critical parameter that affects a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and in vivo distribution. The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagram illustrates the workflow for the determination of the partition coefficient (logP) using the shake-flask method.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and methodologies are essential for informed decision-making in drug design, chemical synthesis, and material science applications. Further experimental validation of the predicted values is encouraged for a more complete physicochemical profile of this compound.

References

An In-depth Technical Guide to the Synthesis and Applications of 5-Fluoroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of 5-fluoroquinoline derivatives. These compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. The strategic incorporation of a fluorine atom at the C-5 position of the quinoline ring system profoundly influences the electronic and steric characteristics of the molecule, leading to enhanced biological activity and novel photophysical behaviors.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various established methodologies for quinoline ring formation. A common and plausible approach involves a multi-step synthesis starting from appropriately substituted anilines. Key reactions in this process often include the Skraup or Doebner-von Miller reactions, followed by functional group manipulations to introduce the fluorine atom.[1]

A general synthetic strategy can be visualized as a workflow beginning with the nitration of a precursor molecule, followed by reduction, diazotization, and subsequent thermal decomposition to introduce the fluorine substituent. Further nitration can then be performed to yield the final 5-fluoro-8-nitroquinoline derivative.

Experimental Protocol: Synthesis of 2-Methyl-8-nitroquinoline

This protocol details the initial nitration step in a potential synthesis of a this compound derivative, starting from 2-methylquinoline.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylquinoline to a mixture of concentrated sulfuric acid, cooled in an ice bath.

-

Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-methyl-8-nitroquinoline.[2]

Applications in Medicinal Chemistry

This compound derivatives have emerged as promising candidates in drug discovery, demonstrating significant potential as both anticancer and antibacterial agents.

Anticancer Activity

Fluoroquinolone analogs are being increasingly investigated for their potent cytotoxic activity against a variety of human cancer cell lines.[3][4] The primary mechanism of action for many of these compounds is the inhibition of Topoisomerase II, a crucial enzyme involved in DNA replication and cell division.[3][5] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3]

The antiproliferative activity of novel fluoroquinolone derivatives has been evaluated against various human cancer cell lines. The data, presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.

| Compound Class | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference |

| Fluoroquinolone Analogs | NCI-60 Cell Line Screen | Mean GI₅₀: 2.45 - 9.06 | [5] |

| Fluorinated Quinoline Analogues | MCF-7 (Breast) | 10.5 - 11 | [1] |

| Nitro-Fluoroquinolone (NitroFQ 3c) | MCF-7 (Breast) | < 50 | [1] |

| Nitro-Fluoroquinolone (NitroFQ 3e) | T47D (Breast) | < 50 | [1] |

| Nitro-Fluoroquinolone (NitroFQ 3e) | PC3 (Prostate) | < 50 | [1] |

| Ciprofloxacin-chalcone hybrid | A549 (Lung) | IC₅₀: 27.71 | [6] |

| Ciprofloxacin-chalcone hybrid | HepG2 (Liver) | IC₅₀: 22.09 | [6] |

This protocol describes how to analyze the effect of a this compound derivative on the cell cycle of a cancer cell line.[3]

-

Cell Treatment: Treat a cancer cell line (e.g., MCF-7) with the test compound at its GI₅₀ concentration for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured by the intensity of PI fluorescence, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[7][8] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[9][10][11] The presence of a fluorine atom on the quinoline ring is often crucial for potent antibacterial activity.[1][12]

This compound derivatives are expected to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][13] Modifications at the C-5 position can influence the potency and spectrum of activity.[13] For instance, the introduction of an amine substituent at this position has been shown to increase the biological activity of counter fluoroquinolone drugs.[13]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Applications in Materials Science

The unique electronic structure of the quinoline ring, modified by the presence of a fluorine atom, imparts interesting photophysical and photochemical properties to these derivatives, making them candidates for applications in materials science.

Photophysical and Photochemical Properties

Fluoroquinolones are known to be photochemically active and can induce phototoxicity.[14][15] Upon UV irradiation, they can generate reactive oxygen species (ROS), such as superoxide anion, and participate in radical-mediated reactions.[14] This photosensitizing ability could be harnessed in various applications, such as photodynamic therapy or as components in photoactive materials.

Investigations into the photophysical properties of fluoroquinolones have been carried out using techniques like stationary and time-resolved fluorimetry and laser flash photolysis to understand the decay pathways of their excited states and the transient species formed upon irradiation.[14] The phototoxic effects are often exerted at the cellular membrane level, leading to lipid peroxidation and protein photodamage.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 12. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iosrjournals.org [iosrjournals.org]

- 14. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ingentaconnect.com [ingentaconnect.com]

Spectroscopic Analysis of 5-Fluoroquinoline by NMR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. As a structural motif, it is found in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of this compound and its derivatives. This technical guide provides an in-depth overview of the NMR analysis of this compound, including experimental protocols, data interpretation, and visualization of analytical workflows.

It is important to note that while comprehensive experimental NMR data for many complex fluoroquinolones are available, specific, published, and fully assigned experimental ¹H, ¹³C, and ¹⁹F NMR datasets for the parent this compound molecule are not readily found in the public domain. Therefore, this guide will focus on the expected spectral characteristics based on the principles of NMR spectroscopy and data from closely related quinoline and fluoroaromatic compounds.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining high-quality NMR spectra. The following protocols are standard for the analysis of compounds like this compound.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection : Choose a suitable deuterated solvent in which this compound is readily soluble. Common choices for similar aromatic compounds include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Concentration : Prepare a solution with a concentration typically ranging from 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent by the manufacturer.

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

NMR Experiments

A suite of 1D and 2D NMR experiments is typically employed for a thorough structural analysis.

-

¹H NMR : This is the most fundamental NMR experiment, providing information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR : This experiment provides information about the carbon skeleton of the molecule. ¹³C spectra are often acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

¹⁹F NMR : Given the presence of a fluorine atom, ¹⁹F NMR is essential. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[1] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

-

2D NMR (COSY, HSQC, HMBC) :

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Data Presentation and Interpretation

The following tables summarize the expected chemical shifts and coupling constants for this compound based on general principles and data from related compounds. The numbering scheme for the this compound ring is provided below.

¹H NMR Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.8 | dd | J(H2,H3), J(H2,H4) |

| H-3 | ~7.4 | dd | J(H3,H2), J(H3,H4) |

| H-4 | ~8.1 | d | J(H4,H3) |

| H-6 | ~7.3 | dd | J(H6,H7), J(H6,F5) |

| H-7 | ~7.7 | t | J(H7,H6), J(H7,H8) |

| H-8 | ~7.9 | d | J(H8,H7) |

-

Interpretation : The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-6, H-7, H-8) will exhibit distinct chemical shifts. The fluorine atom at position 5 will deshield the adjacent protons, particularly H-6 and H-4, and will also introduce H-F coupling, which will further split the signals of nearby protons. For instance, the signal for H-6 is expected to be a doublet of doublets due to coupling with both H-7 and the fluorine at C-5.

¹³C NMR Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) |

| C-2 | ~150 | Small or negligible |

| C-3 | ~122 | Small or negligible |

| C-4 | ~135 | ~3-5 Hz (⁴JCF) |

| C-4a | ~128 | ~8-10 Hz (²JCF) |

| C-5 | ~160 | ~240-260 Hz (¹JCF) |

| C-6 | ~115 | ~20-25 Hz (²JCF) |

| C-7 | ~130 | ~5-7 Hz (³JCF) |

| C-8 | ~128 | ~2-4 Hz (⁴JCF) |

| C-8a | ~148 | Small or negligible |

-

Interpretation : The carbon directly bonded to the fluorine atom (C-5) will show a very large one-bond coupling constant (¹JCF) and will have a chemical shift significantly downfield due to the high electronegativity of fluorine. Other carbons in proximity to the fluorine atom will exhibit smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings. These C-F coupling constants are invaluable for confirming the position of the fluorine substituent.

¹⁹F NMR Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-5 | ~ -110 to -130 | m | J(F5,H6), J(F5,H4) |

-

Interpretation : The ¹⁹F chemical shift for an aromatic fluoride is typically in the range of -100 to -140 ppm relative to CFCl₃. The signal for the fluorine at position 5 will be split into a multiplet due to coupling with the neighboring protons, primarily H-6 and H-4.

Visualization of Workflows and Relationships

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the comprehensive NMR analysis of this compound.

Caption: Workflow for the NMR spectroscopic analysis of this compound.

Logical Relationships in NMR Data Interpretation

This diagram illustrates the logical connections between the different types of NMR data and the structural features of this compound.

Caption: Relationship between NMR data and structural features of this compound.

Conclusion

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometry fragmentation behavior of 5-fluoroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established fragmentation patterns of analogous quinoline derivatives to propose the most probable fragmentation pathways. This document also outlines a comprehensive, hypothetical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), offering a foundational methodology for researchers. The guide is intended to serve as a valuable resource for scientists involved in the structural elucidation and analytical characterization of fluorinated quinoline compounds.

Introduction

This compound is a fluorinated heterocyclic aromatic compound. As a structural analogue of quinoline, it is of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural characterization of such molecules. Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices and for the structural elucidation of its metabolites or degradation products. This guide will explore the theoretical fragmentation pathways of this compound under electron ionization (EI) conditions, drawing parallels with the known fragmentation of similar quinoline compounds.

Proposed Fragmentation Pathways of this compound

The molecular ion of this compound (m/z 147) is expected to be relatively stable due to its aromatic nature. The initial fragmentation is likely to be the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. This would result in a fragment ion at m/z 120. Another plausible fragmentation is the loss of a fluorine radical, leading to a fragment at m/z 128. Subsequent fragmentation of the m/z 120 ion could involve the loss of a C2H2 molecule to yield a fragment at m/z 94.

A summary of the proposed major fragment ions is presented in Table 1. It is important to note that this data is predictive and awaits experimental verification.

Table 1: Proposed Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Identity | Proposed Neutral Loss |

| 147 | [M]+• (Molecular Ion) | - |

| 120 | [M - HCN]+• | HCN |

| 103 | [M - C2H2F]+• | C2H2F |

| 93 | [M - HCN - HCN]+• | HCN, HCN |

Below is a DOT script representation of the proposed primary fragmentation pathway.

An In-depth Technical Guide to the Crystal Structure of 5-Fluoroquinoline Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structures of several 5-fluoroquinoline analogues. By presenting quantitative crystallographic data, experimental methodologies, and relevant biological pathways, this document aims to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and drug development. The precise understanding of the three-dimensional arrangement of atoms in these compounds is critical for structure-activity relationship (SAR) studies, optimizing pharmacological properties, and designing novel therapeutic agents.

Introduction to 5-Fluoroquinolines

Fluoroquinolones are a broad class of synthetic antibacterial agents that have been in clinical use for decades. The introduction of a fluorine atom, often at the C6-position, significantly enhances their antibacterial potency. While the term "this compound" can refer to the specific parent molecule, this guide focuses on a selection of quinoline derivatives where a fluorine atom is a key substituent, influencing the molecule's conformation and crystal packing. Understanding the solid-state structure of these analogues is paramount for predicting their physicochemical properties, such as solubility and stability, which are crucial for drug development.

Crystal Structure Data of Selected Fluoroquinoline Analogues

The following tables summarize the key crystallographic data for a selection of fluoroquinoline analogues, providing a basis for structural comparison.

Table 1: Crystallographic Data and Experimental Details

| Compound Name | Formula | CCDC Dep. No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Radiation Type | Temperature (K) |

| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₂H₉ClFNO₃ | 239266 | Monoclinic | P2₁/c | 8.353(2) | 11.238(2) | 12.162(3) | 90 | 108.68(3) | 90 | 1081.9(4) | 4 | Mo Kα | 293 |

| 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₇H₁₇FN₄O₄ | Not Found | Triclinic | P-1 | 8.378(3) | 9.625(4) | 10.328(4) | 102.99(2) | 96.089(14) | 97.392(16) | 797.0(6) | 2 | Mo Kα | 293 |

| 5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline | C₁₀H₈F₅NO | Not Found | Orthorhombic | Pbca | 10.9145(9) | 23.392(1) | 8.149(1) | 90 | 90 | 90 | 2080.4(4) | 8 | Mo Kα | 296 |

Table 2: Selected Bond Lengths (Å)

| Compound Name | N1-C2 | C3-C4 | C4-O1 | C6-F1 |

| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1.378(3) | 1.464(4) | 1.237(3) | 1.353(3) |

| 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Data not available in summary | Data not available in summary | Data not available in summary | Data not available in summary |

| 5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline | 1.309(3) | 1.493(4) | - | 1.385(2) |

Table 3: Selected Bond Angles (°)

| Compound Name | C2-N1-C9 | C2-C3-C4 | O1-C4-C4a | C5-C6-F1 |

| 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 120.9(2) | 119.5(2) | 123.4(2) | 119.2(2) |

| 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Data not available in summary | Data not available in summary | Data not available in summary | Data not available in summary |

| 5,5,6,7,8-Pentafluoro-6-methoxy-5,6,7,8-tetrahydroquinoline | 117.2(2) | 122.2(2) | - | 110.1(2) |

Note: Complete bond length and angle data can be obtained from the full crystallographic information files (CIFs).

Experimental Protocols

The determination of the crystal structures presented above involves a standardized set of procedures. Below is a detailed methodology typical for single-crystal X-ray diffraction of small organic molecules.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of this compound analogues is slow evaporation:

-

Solvent Selection : The purified compound is dissolved in a suitable solvent or a mixture of solvents in which it has moderate solubility. Common solvents include ethanol, methanol, acetone, acetonitrile, and ethyl acetate.

-

Preparation of a Saturated Solution : A saturated or near-saturated solution is prepared at room temperature or a slightly elevated temperature.

-

Filtration : The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation : The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent. The vial is kept in a vibration-free environment.

-

Crystal Harvesting : Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction will form. These are then carefully harvested.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction : The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Key Processes

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[1][2] The following diagram illustrates this mechanism of action.

Caption: Fluoroquinolone mechanism of action via inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a this compound analogue follows a logical workflow from synthesis to data analysis.

Caption: General workflow for the determination of a small molecule crystal structure.

Conclusion

The crystallographic data and methodologies presented in this guide offer valuable insights into the solid-state structures of this compound analogues. A thorough understanding of these three-dimensional structures is fundamental for the rational design of new molecules with tailored properties. The provided experimental protocols serve as a practical reference for researchers, while the visualized biological and experimental workflows offer a clear overview of the key processes involved in the study of these important compounds. This guide underscores the importance of crystal structure analysis in advancing the fields of medicinal chemistry and drug discovery.

References

A Technical Deep Dive into the Biological Activity of Novel 5-Fluoroquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial and anticancer drug discovery is continually evolving, with a significant focus on repurposing existing scaffolds to develop novel therapeutic agents. Among these, fluoroquinolones, a well-established class of antibacterial agents, are being extensively investigated for their potential as anticancer therapeutics.[1] This technical guide provides an in-depth analysis of the biological activity of novel 5-fluoroquinoline derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental evaluation.

Quantitative Biological Activity Data

The antiproliferative activity of novel this compound derivatives has been rigorously evaluated against a diverse panel of human cancer cell lines. The data, primarily presented as IC50 (50% Inhibitory Concentration) and GI50 (50% Growth Inhibition) values, demonstrate the potent cytotoxic effects of these compounds, often surpassing established chemotherapeutic agents.

Table 1: Anticancer Activity of Novel this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) | Citation |

| FQ6 | NCI-60 Panel (Mean) | 2.45 | Etoposide | >GI50 | [2] | |

| FQ5 | NCI-60 Panel (Mean) | -5.74 (Log10) | Doxorubicin / Etoposide | -7.18 / -5.22 (Log10) | [2] | |

| FQ11 | MCF-7 (Breast) | 7.3 | Cisplatin | >IC50 | [2] | |

| FQ11 | MDA-MB-231 (Breast) | 10.8 | Cisplatin | >IC50 | [2] | |

| Ortho-phenol chalcone derivative of ciprofloxacin 97 | A549 (Lung) | 27.71 | [3] | |||

| Ortho-phenol chalcone derivative of ciprofloxacin 97 | HepG2 (Hepatoma) | 22.09 | [3] | |||

| Levofloxacin-thiadiazole hybrid 17a-h | MCF-7, A549, SKOV3 | 1.69 - 18.55 | [4] | |||

| FQ-diphenyl ether hybrid 18a-c | U87 mg (Glioma) | 10.40 - 12.90 | Cisplatin | 16.80 | [4] | |

| Ofloxacin-3-pyrrolyl hydrazone 15b | NCI-60 Panel (Mean) | 1.45 | [4] | |||

| Ciprofloxacin-quinazolinone derivative 5d | MRSA / S. aureus | 0.016 (MIC) | Ciprofloxacin | >MIC | [5] | |

| Sarafloxacin-quinazolinone derivative 5i | MRSA / S. aureus | 0.125 (MIC) | [5] | |||

| Levofloxacin derivative 5 | MCF-7 (Breast) | 1.4 | [6] | |||

| Levofloxacin derivative 5 | Hep3B (Liver) | <8.79 | [6] | |||

| Levofloxacin derivative 5 | L-SR (Leukemia) | 0.96 | [6] | |||

| Levofloxacin derivative 3c | Hep3B (Liver) | <8.79 | [6] |

Core Mechanism of Action: Topoisomerase Inhibition

The primary mechanism of action for the anticancer activity of novel this compound compounds is the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and cell cycle regulation.[1][3] This inhibition leads to DNA damage, which in turn triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis through the intrinsic pathway.[1]

Caption: Mechanism of anticancer action for novel 5-fluoroquinolines.

Experimental Protocols

This section details the key methodologies employed in the evaluation of the biological activity of novel this compound derivatives.

The U.S. National Cancer Institute's 60 human tumor cell line screen is a primary method for identifying and characterizing novel anticancer agents.[2][7]

Experimental Workflow:

Caption: Workflow for the NCI-60 human tumor cell line screening assay.

Detailed Steps:

-

Cell Plating: Cancer cells from the 60 different cell lines are seeded in 96-well plates and allowed to adhere overnight.[1]

-

Drug Treatment: The cells are treated with the novel this compound derivatives. For the initial single-dose screen, a single high concentration is used. For the five-dose assay, compounds are tested at five 10-fold dilutions.[1][7]

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours.[1]

-

Cell Fixation: The cells are fixed in situ by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.[1]

-

Staining and Measurement: The fixed cells are stained with a protein-binding dye, and the absorbance is read to determine the cell viability and calculate the growth inhibition parameters.

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of topoisomerase II.

Experimental Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 5. Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

In Vitro Evaluation of 5-Fluoroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinolone derivatives represent a versatile class of synthetic compounds that have garnered significant attention in medicinal chemistry. Building upon the foundational structure of quinolones, the incorporation of a fluorine atom at the C-5 position can significantly modulate the physicochemical and biological properties of these molecules. This strategic modification has led to the exploration of their potential as potent therapeutic agents, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the in vitro evaluation of 5-fluoroquinoline derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological processes.

The primary mechanism of action for many fluoroquinolone derivatives involves the inhibition of DNA gyrase and topoisomerase IV in bacteria, enzymes crucial for DNA replication and transcription.[1] This targeted disruption of bacterial DNA synthesis forms the basis of their antibacterial activity.[1] Interestingly, a similar mechanism extends to eukaryotic cells, where these compounds can inhibit topoisomerase II, an enzyme vital for managing DNA topology during replication and chromosome segregation.[2][3] This inhibition leads to the stabilization of DNA-enzyme complexes, resulting in DNA strand breaks and the induction of apoptosis, a key process in their anticancer effects.[2][3]

This guide will delve into the specifics of the in vitro assays used to characterize the biological activity of these compounds, offering a comprehensive resource for researchers in the field.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the in vitro biological activities of various this compound derivatives as reported in the scientific literature.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| FQ5 | LOX IMVI (Melanoma) | Cytotoxicity | >50% inhibition | [2] |

| FQ5 | MCF-7 (Breast Cancer) | Cytotoxicity | >50% inhibition | [2] |

| FQ5 | - | Topoisomerase IIα Inhibition | 0.98 | [2] |

| FQ6 | NCI-60 Panel | Cytotoxicity (Mean GI50) | 2.45 | [2] |

| Compound II | NCI-60 Panel | Cytotoxicity (Mean GI50) | 3.30 | [3] |

| Compound II | - | Topoisomerase II Inhibition | 51.66 | [3] |

| Compound IIIb | NCI-60 Panel | Cytotoxicity (Mean GI50) | 2.45 | [3] |

| Compound IIIf | NCI-60 Panel | Cytotoxicity (Mean GI50) | 9.06 | [3] |

| Ciprofloxacin Derivative 97 | A549 (Lung Cancer) | Cytotoxicity (IC50) | 27.71 | [4] |

| Ciprofloxacin Derivative 97 | HepG2 (Liver Cancer) | Cytotoxicity (IC50) | 22.09 | [4] |

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Ciprofloxacin | Enterobacteriaceae | 0.03-0.23 | [5] |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.37 | [5] |

| Ciprofloxacin | Haemophilus influenzae | <0.015 | [5] |

| Ciprofloxacin | Staphylococcus aureus | 0.75 | [5] |

| Ciprofloxacin | Streptococcus pneumoniae | 1.89 | [5] |

| Ciprofloxacin | Streptococcus faecalis | 0.95 | [5] |

| Compound 20e | Escherichia coli | 16 (µg/mL) | [6] |

| Compound 20e | Staphylococcus aureus | 32 (µg/mL) | [6] |

| Compound 5d | MRSA | 16 (nM) | [7] |

| Compound 5d | S. aureus | 16 (nM) | [7] |

| Compound 5i | MRSA | 0.125 (µM) | [7] |

| Compound 5i | S. aureus | 0.125 (µM) | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).[9]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

-

Cells treated with the this compound derivative

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[10]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in PI staining solution.[5]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA).[6][11]

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)[6]

-

This compound derivative (test compound)

-

Stop Solution (e.g., 1% SDS, 10 mM EDTA)

-

Proteinase K

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel loading buffer

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, kDNA, and varying concentrations of the this compound derivative.

-

Enzyme Addition: Add topoisomerase IIα to initiate the reaction. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).[6]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[11]

-

Reaction Termination: Stop the reaction by adding the stop solution, followed by proteinase K treatment to digest the enzyme.[6]

-

Gel Electrophoresis: Add loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the catenated (substrate) and decatenated (product) DNA.[6]

-

Visualization: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The inhibition is determined by the reduction in the amount of decatenated DNA.[6]

Agar Well Diffusion Assay for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.[10][12]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Agar (MHA) plates

-

This compound derivative (test compound)

-

Sterile cork borer or pipette tip

-

Positive control (a known antibiotic)

-

Negative control (solvent)

-

Sterile swabs

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it onto the surface of an MHA plate using a sterile swab to create a lawn.[12]

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[13]

-

Compound Addition: Add a defined volume of the this compound derivative solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.[12]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial potency.[14]

Annexin V-FITC/PI Dual Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4]

Materials:

-

Cells treated with the this compound derivative

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Washing: Harvest the treated and control cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the in vitro evaluation of this compound derivatives.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. bosterbio.com [bosterbio.com]

- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. researchhub.com [researchhub.com]

- 9. benchchem.com [benchchem.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistnotes.com [chemistnotes.com]

- 13. youtube.com [youtube.com]

- 14. hereditybio.in [hereditybio.in]

The Emergence of 5-Fluoroquinoline Derivatives: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolone scaffold has long been a cornerstone in the development of anti-infective agents. The introduction of a fluorine atom, particularly at the 6-position, gave rise to the highly successful fluoroquinolone class of antibiotics.[1][2] More recently, scientific exploration has extended to the investigation of quinolones with fluorine substitution at the 5-position, alongside other C-5 modifications, in a quest for novel therapeutic agents with enhanced or new biological activities, including potent anticancer properties.[3][4]

This technical guide provides a comprehensive overview of the discovery and development of 5-fluoroquinoline-based agents and their structural analogs. It details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as both antibacterial and anticancer agents. Due to a notable scarcity of specific research focused on 5-fluoroisoquinoline derivatives, this guide leverages the extensive data available for the closely related and structurally analogous fluoroquinolone derivatives as a well-documented proxy to provide relevant data and mechanistic insights.[5] The primary mechanism of action for the anticancer activity of these compounds is the inhibition of Topoisomerase II, a critical enzyme in DNA replication, leading to cell cycle arrest and apoptosis.[5]

I. Synthesis of 5-Substituted Fluoroquinolone Derivatives

The synthesis of 5-substituted fluoroquinolone derivatives is a key area of exploration to modulate the biological activity of the parent compounds. A common strategy involves the substitution at the C-5 position of existing fluoroquinolone scaffolds like ciprofloxacin, norfloxacin, and levofloxacin.

Experimental Protocol: Synthesis of 5-Substituted Morpholine Derivatives[4]

This protocol outlines a two-step process for the synthesis of 5-morpholine substituted fluoroquinolone derivatives.

Step 1: Synthesis of 5-Substituted Chloro Intermediates

-

Reaction Setup: Take 3 grams of the parent fluoroquinolone raw drug material in a 50 ml two-necked round bottom flask.

-

Solvent Addition: Add 30 ml of dioxane to the flask.

-

Chlorination: Add 10 ml of thionyl chloride dropwise to the reaction mixture.

-

Reflux: Reflux the mixture for 5-6 hours on a steam bath.

-

Solvent Removal: After reflux, distill off the excess thionyl chloride.

-

Precipitation: Pour the reaction mixture into ice-cold water.

-

Isolation: Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to obtain the 5-substituted chloro intermediate.

-

Characterization: Confirm the structure and purity of the intermediate using Thin Layer Chromatography (TLC), percentage nitrogen analysis, and melting point determination.

Step 2: Synthesis of 5-Morpholine Derivatives

-

Reaction Setup: Condense 2 grams of the 5-substituted chloro intermediate obtained from Step 1 with 6 ml of morpholine in dioxane solvent.

-

Reflux: Reflux the reaction mixture at 80°C for 2 hours on a steam bath.

-

Precipitation: Pour the reaction mixture into ice-cold water.

-

Isolation: Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent to yield the final 5-substituted morpholine derivative.

-

Characterization: Analyze the final product using TLC, percentage nitrogen analysis, melting point determination, FTIR, and ¹H NMR spectral studies.[6]

A typical experimental workflow for the synthesis and purification of fluoroquinolones.

Caption: A typical experimental workflow for synthesis.

II. Biological Activity and Structure-Activity Relationships

The introduction of substituents at the C-5 position of the fluoroquinolone nucleus has been shown to influence their biological activity. Studies suggest that the addition of an amino group at this position can enhance anticancer activity.[7][8]

Anticancer Activity

Fluoroquinolone derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[5][9] Their primary mechanism of action is the inhibition of human topoisomerase II, an enzyme essential for DNA replication and cell division.[5][10] This inhibition leads to DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[5][11]

Quantitative Data: In Vitro Cytotoxicity of Fluoroquinolone Derivatives

| Compound | Mean GI50 (µM) | Topoisomerase II IC50 (µM) | Selectivity Index (Vero Cells, µM) | Reference |

| II | 3.30 | 51.66 | Not Reported | [5] |

| IIIb | 2.45 | Not Reported | Not Reported | [5] |

| IIIf | 9.06 | Comparable to Etoposide | 349.03 | [5] |

| Etoposide | Not Applicable | 58.96 | Not Applicable | [5] |

| Ciprofloxacin Derivative 5 | 0.03 - 0.07 | (Topoisomerase I inhibitor) | Not Reported | [7] |

| Levofloxacin Derivative 5 | 1.4 (MCF-7) | (Topo2β inhibitor) | 30.40 (MCF-10a) | [11] |

| FQ-diphenyl ether hybrid 18a | 11.30 (Umg87) | Not Reported | Not Reported | [10] |

| FQ-diphenyl ether hybrid 18b | 10.40 (Umg87) | Not Reported | Not Reported | [10] |

| FQ-diphenyl ether hybrid 18c | 12.90 (Umg87) | Not Reported | Not Reported | [10] |

Antibacterial Activity

While the focus has shifted towards their anticancer potential, the antibacterial properties of fluoroquinolones remain significant. The core structure is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][12] Modifications at various positions on the quinolone ring, including C-5, can modulate the antibacterial spectrum and potency.[3][8]

Quantitative Data: Antibacterial Activity of Fluoroquinolone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Norfloxacin | S. aureus | 0.25 - 8 | [13] |

| E. coli | 0.06 - 1 | [13] | |

| Ciprofloxacin | S. aureus | 0.12 - 2 | [13] |

| P. aeruginosa | 0.25 - 4 | [13] | |

| Levofloxacin | S. pneumoniae | 1 - 2 | [14] |

| P. aeruginosa | 0.5 - 8 | [13] | |

| Moxifloxacin | S. pneumoniae | 0.12 - 0.25 | [14] |

| M. tuberculosis | 0.12 - 0.5 | [13] |

III. Key Experimental Protocols for Biological Evaluation

NCI-60 Human Tumor Cell Line Screening[5]

This is a primary method for identifying and characterizing novel anticancer agents.

-

Cell Lines: A panel of 60 different human tumor cell lines is used, representing leukemia, melanoma, and various cancers (lung, colon, brain, ovary, breast, prostate, and kidney).

-

Initial Screen (Single Dose): Test compounds are added at a single concentration (typically 10 µM) to the cell cultures.

-

Incubation: Cells are incubated for 48 hours.

-

Endpoint Measurement: The protein content is estimated using the Sulforhodamine B (SRB) assay, which serves as a surrogate measure of cell growth or killing.

-

Data Analysis: The percentage growth is calculated relative to no-treatment and pre-incubation controls.

-

Five-Dose Assay: Compounds that show significant growth inhibition or cytotoxicity are selected for a five-dose assay, where they are tested at five 10-fold dilutions to determine the GI₅₀ (50% Growth Inhibition), TGI (Total Growth Inhibition), and LC₅₀ (50% Lethal Concentration) values.

Sulforhodamine B (SRB) Colorimetric Assay[5]

The SRB assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with the fluoroquinolone derivatives at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Fixation: Cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader.

Cell Cycle Analysis by Flow Cytometry[5]

This technique is used to determine the effect of the compounds on the cell cycle progression.

-

Cell Treatment: Cancer cells are treated with the test compound for a specific duration.

-

Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: The DNA content per cell is quantified, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using specialized software.

IV. Mechanism of Action: Topoisomerase Inhibition

The primary mechanism of action for both the antibacterial and anticancer effects of fluoroquinolone derivatives is the inhibition of topoisomerase enzymes. In bacteria, they target DNA gyrase and topoisomerase IV, while in cancer cells, they primarily inhibit human topoisomerase II.[1][5][12]

Signaling Pathway: Fluoroquinolone Inhibition of Topoisomerase II

Caption: Mechanism of Topoisomerase II inhibition.

This inhibition stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the DNA.[15] This DNA damage triggers a cellular response that includes cell cycle arrest, preventing the cell from proceeding through mitosis, and ultimately initiates the process of programmed cell death, or apoptosis.[5][11]

V. Future Directions

The exploration of this compound and other C-5 substituted quinolone derivatives represents a promising frontier in drug discovery. Future research should focus on:

-

Synthesis of Novel Analogs: Designing and synthesizing new derivatives with diverse substitutions at the C-5 position to expand the chemical space and identify compounds with improved potency and selectivity.

-

Elucidation of Structure-Activity Relationships: Systematically studying the impact of different functional groups at the C-5 position on both anticancer and antibacterial activities to guide the rational design of new drug candidates.

-

In-depth Mechanistic Studies: Investigating the precise molecular interactions between these novel compounds and their biological targets, including different isoforms of human topoisomerases.

-

Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties of the most promising compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, and assessing their efficacy and safety in preclinical animal models.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

The 5-Fluoroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. This guide focuses on the 5-fluoroquinoline scaffold, a promising but relatively underexplored variation within the broader and highly successful fluoroquinolone class of compounds. While much of the existing research pertains to the wider fluoroquinolone family, this document will leverage that extensive knowledge to infer the potential of the this compound core, supplemented with specific data where available.

Synthesis of the this compound Core

The construction of the this compound scaffold generally follows established quinoline synthesis methodologies, with the strategic incorporation of a fluorine-containing starting material. A common and effective approach is a modification of the Gould-Jacobs reaction.

A generalized synthetic workflow for creating a this compound core is outlined below.

Caption: Generalized synthetic workflow for the this compound core.

Experimental Protocol: Synthesis of a 5-Fluoro-4-quinolone Derivative

A representative protocol for the synthesis of a 5-fluoro-4-quinolone core, adapted from established methodologies for related fluoroquinolones, is as follows:

-

Condensation: A mixture of a fluorinated aniline (e.g., 2-fluoroaniline) and diethyl ethoxymethylenemalonate (EMME) is heated, often without a solvent, at approximately 145°C for about one hour. This reaction forms the corresponding anilinomethylene malonic diethyl ester intermediate.

-

Cyclization: The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to around 250°C. This thermal cyclization step results in the formation of the bicyclic quinolone ring system.

-